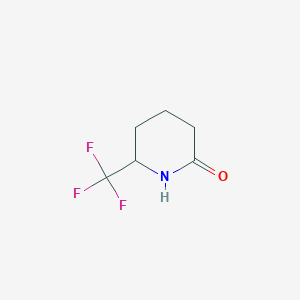

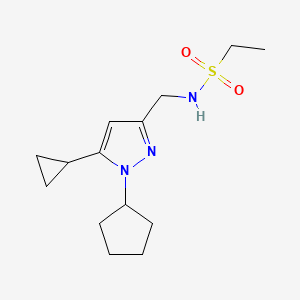

N1-丁基-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

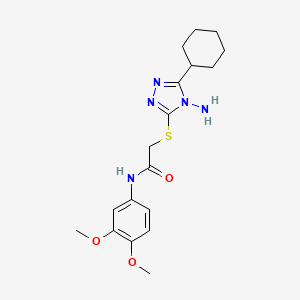

The compound "N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide" is a hybrid molecule that incorporates chemical fragments from known antiepileptic drugs (AEDs). It is part of a broader class of compounds that have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds are designed to combine the beneficial properties of existing AEDs, such as ethosuximide, levetiracetam, and lacosamide, to create new therapeutic options for the treatment of epilepsy .

Synthesis Analysis

The synthesis of related compounds involves the coupling reaction of various propanoic and butanoic acid derivatives with substituted benzylamines. The use of N,N-carbonyldiimidazole (CDI) as a coupling reagent is crucial in the formation of the final compounds. The synthesis process has been successful in creating a library of 33 new compounds, which were confirmed by spectral data including (1)H NMR, (13)C NMR, and LC-MS .

Molecular Structure Analysis

The molecular structure of related oxalamide derivatives has been studied using techniques such as X-ray crystallography. For instance, the structural analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs revealed that they crystallize in the monoclinic space group P21/c. The central core of these molecules can be planar with terminal pyridyl rings adopting syn-periplanar or anti-periplanar conformations. Computational chemistry indicates that these conformations have nearly identical energies, which suggests a degree of flexibility in the molecular structure that could influence biological activity .

Chemical Reactions Analysis

The reactivity of related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, has been explored in the context of their use as precursors for heterocyclic compounds. These compounds can be synthesized through reactions involving diketene with aromatic primary amines or reactions of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. The versatility in the chemical reactions of these compounds underscores their synthetic importance and potential for generating a diverse array of pharmacologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, organotin(IV) derivatives of N,N'-bis(2-pyridil)oxalamide have been characterized by various techniques, including multinuclear NMR, infrared spectroscopy, and Mössbauer spectroscopy. These studies provide insights into the coordination modes and stability of the tin-ligand bonds, which are essential for understanding the reactivity and potential applications of these compounds . Additionally, the formation of hydrogen-bonded supramolecular networks, as observed in N,N'-bis(4-pyridylmethyl)oxalamide, highlights the importance of non-covalent interactions in determining the solid-state properties of these molecules .

科学研究应用

光谱研究和配位化学

草酰胺衍生物已被研究其与金属离子配位的能力,形成在催化和材料科学中具有潜在应用的配合物。例如,N,N'-双(2-吡啶基)草酰胺的有机锡(IV)衍生物已经制备并通过光谱技术表征,表明形成六配位的 Sn(IV) 核,其中配体以双齿配位模式作用 (Costa 等,2004)。

杂环化合物的合成

草酰胺作为二酰胺和一酰胺合成的关键中间体,展示了它们在合成有价值的化合物中的作用。已经开发出一种新的一锅合成方法来合成 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺,展示了草酰胺的合成多功能性 (Mamedov 等,2016)。

催化和电催化应用

草酰胺衍生物和相关化合物在催化中得到应用,包括过氧化氢的电催化合成。例如,由离子液体 N-丁基-3-甲基吡啶鎓二氰胺衍生的介孔氮掺杂碳已被证明是一种用于过氧化氢电化学合成的活性、无金属催化剂 (Fellinger 等,2012)。

聚合物科学和结晶行为

在聚合物科学中,草酰胺衍生物充当成核剂,影响聚合物的结晶行为。一项关于热历史对聚(l-丙交酯)快速结晶的影响的研究,其中包括特定的草酰胺衍生物,突出了这些化合物对聚合物加工和性能的影响 (Shen 等,2016)。

属性

IUPAC Name |

N-butyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-3-9-17-15(21)16(22)18-12-6-4-7-13(11-12)19-10-5-8-14(19)20/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIWDXWMQIVOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)